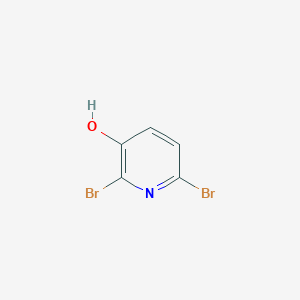

2,6-Dibromo-3-hydroxypyridine

描述

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives represent a fundamentally important class of compounds in modern chemical research, serving as crucial intermediates and structural motifs in a multitude of applications. The pyridine ring is a common feature in many biologically relevant molecules, and the introduction of halogen atoms significantly modifies its chemical properties, enabling a wide array of subsequent chemical transformations. nih.gov

In the fields of pharmaceutical and agrochemical research, halopyridines are key building blocks used to diversify compound libraries for structure-activity relationship (SAR) studies and for the targeted synthesis of complex molecules. nih.gov The carbon-halogen bond provides a reactive handle for numerous cross-coupling reactions, allowing for the construction of intricate molecular architectures. nih.gov These substituted pyridine compounds are frequently used as starting materials in nucleophilic substitution reactions and provide unique scaffolds for building other heterocyclic and macrocyclic systems. eurekalert.org

The synthesis of highly substituted pyridine derivatives directly from the parent pyridine ring can be synthetically challenging. eurekalert.org Consequently, perhalopyridines and other halogenated pyridines have gained special importance as versatile starting materials. eurekalert.org The presence and position of halogen atoms on the pyridine ring are critical; for instance, electrophilic substitution on the pyridine ring is often difficult and requires harsh conditions, making regioselective halogenation a vital tool for chemists. nih.gov The resulting halopyridines are not only valuable as synthetic intermediates but are also integral components of many bioactive compounds themselves. nih.gov

Table 1: General Applications of Halogenated Pyridines in Research

| Field of Application | Significance |

|---|---|

| Medicinal Chemistry | Core scaffolds for drug design and synthesis; building blocks for SAR studies. nih.govnih.gov |

| Agrochemicals | Key intermediates for creating new pesticides and herbicides. nih.gov |

| Organic Synthesis | Versatile starting materials for nucleophilic substitution and cross-coupling reactions. nih.goveurekalert.org |

| Materials Science | Used in the development of functional nanomaterials and ligands for organometallic compounds. nih.gov |

Role of 2,6-Dibromo-3-hydroxypyridine as a Core Scaffold and Advanced Synthetic Intermediate

Within the broad class of halogenated pyridines, this compound (also known as 2,6-Dibromo-3-pyridinol) has emerged as a particularly useful and versatile molecule in academic and industrial research. tcichemicals.comtcichemicals.com Its structure, featuring two bromine atoms flanking a hydroxyl group on the pyridine core, provides multiple reactive sites for synthetic manipulation.

This compound serves as an advanced intermediate in the synthesis of more complex molecules. For example, it was utilized in a multi-step preparation of labeled pyridostigmine (B86062) bromide. In this synthesis, the hydroxyl group of this compound was first reacted with dimethylcarbamoyl chloride to form the corresponding carbamate. Subsequently, the bromine atoms were removed via catalytic hydrogenation with tritium (B154650) gas, and the final product was obtained by quaternization with methyl bromide. wiley.com This demonstrates the utility of the dibromo-functionality as a placeholder that can be removed in a later synthetic step.

The reactivity of the bromine atoms is also central to its role as a synthetic intermediate. Halogenated hydroxypyridines can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. Research has shown that related O-substituted 2,6-dihalogenated-3-hydroxypyridines, like 2-Bromo-6-iodo-3-methoxypyridine (B1278952), can be used to selectively synthesize mono-arylated and teraryl derivatives, highlighting the potential for creating complex, multi-substituted pyridine structures from this scaffold. researchgate.net

Furthermore, this compound can undergo fascinating ring-transformation reactions. In a study involving its reaction with potassium amide in liquid ammonia (B1221849), the pyridine ring was transformed into a five-membered pyrrole (B145914) ring system. This reaction proceeds through the initial abstraction of the hydroxyl proton, followed by a complex rearrangement, ultimately yielding pyrrole-2-carbonamide. lookchem.com This showcases the compound's ability to serve as a precursor not only to substituted pyridines but also to entirely different heterocyclic systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6602-33-1 |

| Molecular Formula | C5H3Br2NO |

| Molecular Weight | 252.89 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 164.0 to 168.0 °C |

Data sourced from TCI and Sigma-Aldrich. tcichemicals.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dibromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOLKIWJSXSHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216238 | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-33-1 | |

| Record name | 2,6-Dibromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,6 Dibromo 3 Hydroxypyridine and Its Derivatives

Direct Halogenation Approaches for 3-Hydroxypyridine (B118123) Systems

The direct introduction of bromine atoms onto the 3-hydroxypyridine scaffold is a primary method for the synthesis of 2,6-dibromo-3-hydroxypyridine. The hydroxyl group's activating and directing effects significantly influence the regiochemical outcome of the bromination reaction.

Regioselective Bromination Protocols

The bromination of 3-hydroxypyridine can be controlled to achieve specific isomers. Treatment of 3-hydroxypyridine with bromine in an aqueous sodium hydroxide (B78521) solution is a common method for producing 2-bromo-3-hydroxypyridine. scribd.com For the synthesis of this compound, more extensive bromination is required. The course of halogenation of 3-hydroxypyridine has been studied to develop improved procedures for synthesizing its bromo derivatives. thieme-connect.com

The use of N-bromosuccinimide (NBS) as a brominating agent offers an alternative to elemental bromine. However, the reaction of NBS with 3-hydroxypyridine can lead to a mixture of products, and achieving high regioselectivity for the 2,6-dibromo derivative can be challenging due to the activating nature of the hydroxyl group, which can lead to polybromination. researchgate.net

| Reagent/Conditions | Product(s) | Observations |

| Bromine, aqueous NaOH | 2-Bromo-3-hydroxypyridine | A standard method for monobromination. scribd.com |

| N-Bromosuccinimide (NBS) | Mixture of bromo-3-hydroxypyridines | Polybromination is common, making regioselectivity difficult. researchgate.net |

Functional Group Interconversion and Derivatization Strategies

Once the dibrominated scaffold is obtained, further modifications can be achieved through functional group interconversions. These strategies allow for the selective replacement of bromine atoms, opening avenues to a wide array of derivatives.

Bromine-Lithium Exchange for Regioselective Halogen Substitution

Bromine-lithium exchange is a powerful tool for the regioselective functionalization of dibrominated pyridines. This reaction typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to selectively replace one of the bromine atoms with lithium. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new functional group.

For instance, the bromine-lithium exchange on dibromo hydroxypyridines using n-BuLi, followed by trapping with water or iodine, can afford monobromo or bromoiodo derivatives with complete regioselectivity. researchgate.net The choice of the organolithium reagent and reaction conditions is crucial; for example, while n-BuLi is often effective, s-BuLi may be preferred for certain substrates. researchgate.net The use of TMSCH₂Li and its combination with lithium N,N-dimethylaminoethoxide (LiDMAE) has been shown to be effective for bromine-lithium exchange in various bromopyridines under non-cryogenic conditions, offering a more practical alternative to the often-required low temperatures. nih.govrsc.org In the case of 2,3-dibromopyridine, selective C-2 lithiation can be achieved at 0 °C using the TMSCH₂Li–LiDMAE reagent. rsc.org

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The reactivity of the brominated positions can be influenced by the electronic properties of the pyridine (B92270) ring and the nature of the nucleophile.

For example, 2,6-dibromo-4-hydroxypyridine undergoes nucleophilic substitution with potassium pyrazolide (K[pz]) in hot diglyme (B29089) to yield 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine, although a monosubstituted byproduct is also formed. mdpi.com This indicates that the second substitution can be sluggish. In another instance, this compound reacts with dimethylcarbamoyl chloride to form 2,6-dibromo-3-dimethylcarbamyloxypyridine. wiley.com

Rearrangement and Cycloaddition Pathways in Pyridine Chemistry

Beyond direct functionalization, more intricate synthetic routes involving rearrangements and cycloadditions can be employed to construct the 3-hydroxypyridine core, which can then be subjected to bromination.

Photochemical Valence Isomerization for C3-Hydroxylation

A novel and efficient method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov This metal-free transformation is operationally simple and compatible with a diverse range of functional groups. acs.orgnih.gov The process involves irradiating a pyridine N-oxide, which leads to the formation of a transient valence isomer that can be hydrolyzed to the corresponding 3-hydroxypyridine. acs.org This strategy has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine moiety. acs.orgnih.gov The newly introduced hydroxyl group can then be used for further derivatization, such as through triflation followed by palladium-catalyzed cross-coupling reactions. acs.org

The efficiency of this photochemical reaction can be influenced by the irradiation wavelength, with 254 nm being effective for many pyridine N-oxides. acs.orgnih.gov The practicality of this method has been demonstrated through gram-scale synthesis. acs.org

Pyridine Ring Rearrangements to Alternative Heterocyclic Scaffolds

The transformation of pyridine rings into different heterocyclic systems is a known strategy for generating molecular diversity. In the case of this compound, rearrangement reactions have been documented to yield alternative scaffolds like pyrroles.

One notable example is the reaction of this compound with potassium amide in liquid ammonia (B1221849). researchgate.net This process results in the formation of pyrrole-2-carboxamides. researchgate.net The underlying mechanism involves the breaking of the C3-C4 bond within the pyridine ring. researchgate.net This cleavage leads to the formation of a cyclic ketoketene intermediate, which subsequently undergoes ammonolysis to produce the final pyrrole-2-carboxamide product. researchgate.net This type of rearrangement, where the pyridine ring contracts, is a powerful method for synthesizing substituted pyrroles from readily available pyridine precursors. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds. snnu.edu.cnscirp.org For this compound and its O-substituted derivatives, these reactions provide a direct pathway to introduce a wide range of functional groups, significantly enhancing its utility as a synthetic intermediate. The two bromine atoms at the C2 and C6 positions serve as excellent handles for such transformations.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is one of the most utilized methods for C-C bond formation. mychemblog.comlibretexts.org This reaction is highly effective for creating biaryl compounds, conjugated dienes, and styrenes. mychemblog.com The general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org

The application of Suzuki coupling to O-substituted 2,6-dihalogenated-3-hydroxypyridines has been shown to be an efficient route for synthesizing polysubstituted and functionalized 3,4-diarylated pyridines. researchgate.net In a study using 2-bromo-6-iodo-3-methoxypyridine (B1278952), a close analog of the target compound, selective Suzuki reactions yielded both mono-arylated derivatives and teraryls. researchgate.net The greater reactivity of the iodo group allows for selective initial coupling at the C6 position, followed by a second coupling at the C2 bromo-position. This demonstrates the potential for sequential, site-selective functionalization.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| O-Substituted 2,6-Dihalogenated-3-hydroxypyridine | Aryl Boronic Acid | Palladium Complex | Arylated Pyridine | researchgate.net |

The arylation of the pyridine core is a critical transformation for building complex molecules. For dihalogenated hydroxypyridines, the hydroxyl group is typically protected or substituted (O-substitution) prior to coupling reactions to prevent unwanted side reactions and to improve solubility. researchgate.netresearchgate.net

Copper-based catalysts have also been employed for the N- and O-arylation of various hydroxypyridines. nih.gov Specifically for 3-hydroxypyridines, a copper catalyst system utilizing 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has enabled the O-arylation with aryl bromides and iodides. nih.gov Palladium-catalyzed methods are also prevalent for the O-arylation of hydroxylamine (B1172632) equivalents with a broad substrate scope that includes aryl chlorides, bromides, and iodides. organic-chemistry.org

Research on 2-bromo-6-iodo-3-methoxypyridine has demonstrated that Suzuki reactions are a facile and efficient route to arylpyridines. researchgate.net The strategic use of different halogens (iodine and bromine) at the C6 and C2 positions allows for regioselective arylation, providing a powerful tool for constructing complex, penta-substituted pyridine structures. researchgate.net

Table 2: Catalyst Systems for Arylation of Hydroxypyridines

| Reaction Type | Substrate | Catalyst System | Coupled Partner | Ref |

|---|---|---|---|---|

| O-Arylation | 3-Hydroxypyridines | Copper / 2,2,6,6-tetramethylheptane-3,5-dione | Aryl bromides and iodides | nih.gov |

Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, often a drug candidate, in the final steps of a synthetic sequence. anu.edu.au This strategy is highly valuable as it allows for the rapid generation of analogs for structure-activity relationship studies without the need for lengthy de novo synthesis. mpg.descispace.com

The pyridine ring is a common motif in bioactive molecules, and methods for its late-stage functionalization are of great interest. acs.orgnih.gov Cross-coupling reactions are particularly well-suited for LSF due to their general reliability and functional group tolerance. snnu.edu.cn While direct LSF of this compound itself is not extensively documented, the principles can be applied. For instance, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling C-H functionalization of heteroarenes that would not be possible under harsh, traditional Minisci reaction conditions. anu.edu.au

Recent advances have demonstrated the C3-selective hydroxylation of pyridines through photochemical rearrangement of pyridine N-oxides, a method that has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules. acs.orgnih.gov The reactivity of the C-Br bonds in this compound makes it an ideal candidate for LSF via various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at a late stage in a synthetic route. snnu.edu.cnmpg.de

Mechanistic Investigations of Reactions Involving 2,6 Dibromo 3 Hydroxypyridine

Elucidation of Reaction Pathways in Substitution and Coupling Reactions

The presence of two bromine atoms and a hydroxyl group on the pyridine (B92270) ring of 2,6-dibromo-3-hydroxypyridine provides multiple sites for chemical modification. The elucidation of reaction pathways in substitution and coupling reactions is essential for controlling the regioselectivity and achieving desired products.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, this compound can participate in electronically divergent processes. The reaction mechanism involves the interaction of the compound with a palladium catalyst. Oxidative addition of the C-Br bond to the palladium(0) catalyst is a key step, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the coupling partners.

The hydroxyl group can be converted into a triflate, which then serves as a leaving group in palladium-catalyzed cross-coupling reactions with a wide range of nucleophiles, including alkynes, boronic acids, organostannanes, thiols, phosphonates, and amines. nih.govacs.org This two-step sequence allows for the introduction of various functional groups at the 3-position of the pyridine ring. A study on the fully regiocontrolled polyarylation of pyridine starting from 2-chloro-3-hydroxypyridine (B146414) highlights the use of a benzyl (B1604629) ether protecting group for the hydroxyl function. acs.org This protecting group allows for subsequent bromination at the 5-position and can be converted to a triflate for the final C-arylation step. acs.org

Mechanisms of Intramolecular Rearrangements and Ring Transformations

Intramolecular rearrangements and ring transformations of pyridine derivatives can lead to the formation of diverse heterocyclic structures.

While direct C-H hydroxylation of pyridines is challenging, the rearrangement of pyridine N-oxides offers an alternative route. nih.govacs.org A proposed mechanism for the photochemical rearrangement of pyridine N-oxides to 3-hydroxypyridines involves an "oxygen walk". acs.org Irradiation of the pyridine N-oxide leads to the formation of a reactive oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then undergo further photochemical transformations, including N-O bond homolysis to form a diradical, which can recombine to form a dearomatized epoxide. acs.org This epoxide can then rearrange to a 1,3-oxazepine intermediate, which upon acid-promoted ring-opening and rearomatization, yields the 3-hydroxylated product. acs.org Isotopic labeling studies using ¹⁸O have provided evidence for an intramolecular oxygen atom migration mechanism. nih.govacs.org

Under certain conditions, the pyridine ring of this compound can undergo cleavage and recyclization to form different heterocyclic systems. For instance, the rearrangement of this compound with potassium amide in liquid ammonia (B1221849) leads to the formation of pyrrole-2-carboxamides. arkat-usa.orgresearchgate.net This reaction is proposed to involve the cleavage of the C3-C4 bond of the pyridine ring, leading to the formation of a cyclic ketoketene intermediate, which is then ammonolyzed to the final product. arkat-usa.orgresearchgate.net

Catalytic Mechanisms in Transition Metal-Mediated Transformations

Transition metals play a pivotal role in mediating a variety of transformations involving this compound and its derivatives. The catalytic cycles of these reactions typically involve a sequence of elementary steps such as oxidative addition, transmetalation, and reductive elimination.

For example, in palladium-catalyzed coupling reactions, the ligand environment around the metal center is crucial for the activity and selectivity of the catalyst. lu.se 2-Hydroxypyridine-ligated palladium complexes have been shown to be effective precatalysts in hydrogen borrowing chemistry, such as the α-alkylation of ketones with alcohols. lu.se The proposed mechanism involves the oxidation of the alcohol to an aldehyde by the palladium catalyst, followed by condensation with the ketone to form an enone, which is then reduced by the palladium hydride species generated in the initial oxidation step.

The use of palladium catalysts in the Heck reaction of dibromopyridines with alkenes has also been reported. researchgate.net The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the product and a palladium hydride species, and finally, reductive elimination of HBr to regenerate the Pd(0) catalyst.

Influence of Substituents on Reaction Regioselectivity and Kinetics

The substituents on the pyridine ring can significantly influence the regioselectivity and kinetics of its reactions. In nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position has been shown to affect the regioselectivity of the reaction with 1-methylpiperazine (B117243). researchgate.net While lipophilicity, size, and inductive effects of the 3-substituent did not show a direct correlation, the Verloop steric parameter B1, which relates to the bulkiness of the substituent close to the pyridine ring, showed a statistically significant correlation with regioselectivity towards the 6-position. researchgate.net This suggests that bulky substituents at the 3-position favor nucleophilic attack at the less sterically hindered 6-position.

The solvent can also play a crucial role in determining the regioselectivity. For 2,6-dichloro-3-(methoxycarbonyl)pyridine, the regioselectivity of the reaction with 1-methylpiperazine can be switched from favoring the 2-isomer in a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) to favoring the 6-isomer in a hydrogen-bond-accepting solvent like DMSO. researchgate.net

The kinetics of pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides have been shown to be influenced by substituents on both the pyridine catalyst and the sulfonyl chloride. rsc.org The reaction rates are correlated by the Hammett and Brønsted equations, with the sensitivity parameters (ρ and β) being dependent on the reactivity of the system. rsc.org These correlations indicate that electron-withdrawing substituents on the sulfonyl chloride increase bond formation in the transition state, while such substituents on the pyridine nucleophile lead to increased bond stretching relative to bond formation. rsc.org

Advanced Spectroscopic and Computational Characterization of 2,6 Dibromo 3 Hydroxypyridine

Quantum Chemical Studies and Molecular Modeling

Theoretical chemistry offers powerful tools to investigate molecular properties at the atomic level. Computational models allow for the prediction of geometric parameters, electronic distribution, and reactivity, complementing and guiding experimental findings.

Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational ab initio methods used to solve the electronic structure of molecules. ntnu.no DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. aaai.orgnih.gov The HF method, while often less accurate for correlation effects, serves as a crucial baseline for more advanced calculations. ntnu.noresearchgate.net

For pyridine (B92270) derivatives, these methods are employed to determine the optimized molecular geometry, including bond lengths and angles, in the ground state. researchgate.netnih.gov Calculations are typically performed with a basis set such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. researchgate.netnih.gov The comparison between calculated and experimental data, where available, shows that DFT methods often provide results in excellent agreement with experimental findings for related molecules. nih.govresearchgate.net

Table 1: Comparison of Theoretical Methods for Molecular Analysis

| Method | Key Features | Common Basis Set | Typical Application |

|---|---|---|---|

| Hartree-Fock (HF) | Treats electron-electron repulsion in an average way; does not account for electron correlation. ntnu.no | 6-311++G(d,p) | Baseline geometry optimization, vibrational frequencies. nih.gov |

| Density Functional Theory (DFT) | Includes effects of electron correlation through an exchange-correlation functional (e.g., B3LYP). aaai.orgnih.gov | 6-311++G(d,p) | Geometry optimization, electronic properties (HOMO-LUMO), spectroscopic predictions. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. mdpi.com

In a molecule like 2,6-Dibromo-3-hydroxypyridine, MEP analysis would likely reveal:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to their high electronegativity and the presence of lone pair electrons. These sites are the most probable centers for electrophilic and hydrogen-bonding interactions.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack.

Neutral/Slightly Positive Potential: Associated with the carbon and hydrogen atoms of the aromatic ring.

This analysis provides a clear picture of the molecule's electrostatic landscape, which is crucial for understanding molecular recognition and interaction patterns. mdpi.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This is often associated with higher chemical reactivity and lower kinetic stability.

A large HOMO-LUMO gap suggests that the molecule is more stable and less reactive. semanticscholar.org

For pyridine derivatives, DFT calculations are used to determine the energies of these orbitals. mdpi.com For instance, a study on 3-bromo-2-hydroxypyridine calculated a HOMO-LUMO gap of approximately 5.4 eV, indicating significant stability. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing further quantitative measures of the molecule's chemical behavior. nih.govirjweb.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the energy lowering of a system upon accepting electrons. nih.govirjweb.com |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. longdom.org It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). mpg.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). longdom.org

For this compound, NBO analysis would identify key intramolecular interactions, such as:

Delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyridine ring.

Hyperconjugative interactions between the C-C or C-N bonding orbitals and the C-C* or C-N* antibonding orbitals.

Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental data on the molecular structure and functional groups present in a compound. When combined with computational results, they allow for a detailed and confirmed structural analysis.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying functional groups and elucidating molecular structure. nih.gov The two techniques are complementary; FTIR measures the absorption of infrared radiation, while FT-Raman measures the scattering of laser light. core.ac.uk

For this compound, the vibrational spectra would be characterized by specific modes corresponding to the stretching and bending of its constituent bonds. Theoretical frequency calculations using DFT methods are essential for making precise vibrational assignments to the experimentally observed bands. nih.govresearchgate.net

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| C=C, C=N Ring Stretch | 1400 - 1650 | Aromatic ring stretching vibrations. researchgate.net |

| C-N Stretch | 1250 - 1380 | Stretching of the C-N bond within the ring. core.ac.uk |

| O-H In-plane Bend | 1200 - 1450 | Bending of the O-H bond within the plane of the ring. |

| C-H In-plane Bend | 1000 - 1300 | In-plane bending of the aromatic C-H bonds. core.ac.uk |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bonds. |

By comparing the experimental FTIR and FT-Raman spectra with the vibrational frequencies calculated via DFT, a complete and reliable assignment of the fundamental vibrational modes can be achieved, confirming the molecular structure of this compound. nih.govnih.gov

Research Applications of 2,6 Dibromo 3 Hydroxypyridine in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

2,6-Dibromo-3-hydroxypyridine serves as a foundational component for creating more intricate molecules. calpaclab.comgoogle.comacs.org Its utility stems from the ability to selectively functionalize the different positions on the pyridine (B92270) ring. The bromine and hydroxyl groups can be manipulated through various reactions to introduce new substituents and build molecular complexity. This versatility makes it a valuable starting material in medicinal chemistry and materials science for the development of novel compounds. srdorganics.com

For instance, the hydroxyl group can be etherified or otherwise protected, allowing for subsequent reactions at the bromine-substituted positions. This strategic approach enables the controlled, stepwise introduction of different functionalities, leading to the synthesis of highly substituted and complex pyridine-based structures.

Precursor in Heteroaryne Chemistry

Heteroarynes, highly reactive intermediates derived from heteroaromatic rings, are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com this compound and its derivatives can serve as precursors to pyridynes, a type of heteroaryne. The generation of the pyridyne intermediate typically involves the treatment of a dihalopyridine with a strong base. This reactive species can then be trapped by various nucleophiles or dienes to afford complex polycyclic and heterocyclic compounds. The ability to generate heteroarynes from readily available precursors like this compound expands the synthetic chemist's toolkit for accessing novel molecular scaffolds.

Synthesis of Functionalized Pyridine Derivatives

The modification of this compound is a key strategy for producing a wide array of functionalized pyridine derivatives. conicet.gov.arcapes.gov.brresearchgate.netorganic-chemistry.org The presence of multiple reactive sites allows for a high degree of control over the final structure of the molecule.

Regioselective Synthesis of Aryl- and Heteroaryl-Substituted Pyridines

The bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to various cross-coupling reactions, such as the Suzuki reaction. researchgate.net This allows for the regioselective introduction of aryl and heteroaryl groups. By carefully controlling the reaction conditions, it is possible to selectively substitute one or both bromine atoms. For example, 2-bromo-6-iodo-3-methoxypyridine (B1278952), a derivative of this compound, has been shown to yield mono-arylated derivatives and teraryls in selective Suzuki reactions. researchgate.net This regioselectivity is crucial for the synthesis of well-defined, multi-substituted pyridines with specific electronic and steric properties. nih.govnih.govresearchgate.net

Development of Multi-Substituted Heteroarenes

The sequential and regioselective functionalization of this compound is a powerful approach for the development of multi-substituted heteroarenes. researchgate.net Starting with this versatile building block, chemists can introduce a variety of substituents at different positions on the pyridine ring. This step-wise approach allows for the creation of a diverse library of compounds with tailored properties for various applications, from pharmaceuticals to materials science. The ability to introduce multiple and varied substituents onto the pyridine core is a testament to the synthetic utility of this compound.

Applications in Specialty Chemical Synthesis

Beyond its role in fundamental organic synthesis, this compound finds application in the synthesis of specialized chemical entities.

Exploration of Biological Activities and Medicinal Chemistry Applications of 2,6 Dibromo 3 Hydroxypyridine Derivatives

Development of Novel Pharmaceutical Intermediates

2,6-Dibromo-3-hydroxypyridine is a key building block in the synthesis of more complex molecules for pharmaceutical applications. bldpharm.comchemimpex.com Its structure allows for various chemical modifications, making it a valuable precursor for a range of pharmaceutical intermediates. For instance, it is utilized in the synthesis of substituted 3-hydroxypyridines, which are important motifs in many biologically active compounds. researchgate.net

One notable application is in the preparation of 6-bromo-2-methoxy-3-aminopyridine. This transformation is achieved through a nucleophilic aromatic substitution reaction where one of the bromine atoms is replaced by a methoxy (B1213986) group. nih.gov This intermediate can be further modified, for example, through N-formylation to produce formamide (B127407) derivatives, which are precursors for more complex heterocyclic systems. nih.gov

The reactivity of the bromine and hydroxyl groups allows for a variety of coupling reactions and substitutions, enabling the creation of a library of derivatives. solubilityofthings.com These derivatives serve as intermediates in the development of new therapeutic agents, including those with potential applications in treating a variety of diseases. solubilityofthings.comgoogle.com

Strategies for Enhancing Biological Efficacy through Structural Modification

The biological activity of derivatives of this compound can be significantly influenced by structural modifications. The strategic addition or alteration of functional groups on the pyridine (B92270) ring can enhance potency and selectivity for specific biological targets.

A key strategy involves the substitution of the bromine atoms. Bromine is a good leaving group, which facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. mdpi.com For example, replacing a bromine atom with an alkoxy group can alter the compound's lipophilicity and hydrogen-bonding capabilities, which are crucial for drug-like properties. mdpi.com

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridine ring are critical for biological activity. nih.gov For instance, in the context of antimicrobial agents, the presence and position of a halogen, such as bromine, can be crucial for activity. bohrium.com In some cases, the introduction of electron-withdrawing groups has been shown to enhance cytotoxic effects against cancer cells.

The development of bis-quaternary ammonium (B1175870) compounds (bis-QACs) from dihydroxy-aromatic linkers and halopyridines is another example of structural modification to enhance antimicrobial activity. This approach involves a "core-linker-core" assembly followed by N-alkylation to produce potent antibacterial agents. mdpi.com

Investigation of Specific Biological Pathways and Molecular Targets

Derivatives of this compound have been investigated for their interactions with various biological pathways and molecular targets, leading to potential therapeutic applications in oncology and infectious diseases.

Interactions with Enzymes and Cellular Receptors

Derivatives of this compound have shown inhibitory effects on various enzymes. For example, some brominated pyridines have been investigated as inhibitors of metalloenzymes, where they are thought to bind to metal ions in the active site. Certain derivatives have also been noted for their ability to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. smolecule.com

In the context of Alzheimer's disease, 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of amyloid-β (Aβ) peptides, thereby inhibiting their aggregation. The 2,6-diaminopyridine (B39239) moiety has been identified as a key structural component for this inhibitory activity. nih.gov

Furthermore, pyridine-based compounds have been developed as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Some of these inhibitors have shown selectivity for specific HDAC isoforms. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound derivatives have been attributed to several mechanisms. One proposed mechanism involves the disruption of the bacterial cell membrane. mdpi.com The lipophilic nature of some alkyl pyridine derivatives allows them to integrate into the bacterial membrane, leading to its disruption and subsequent cell death. mdpi.com

The presence of bromine atoms can also contribute to the antimicrobial activity, potentially through halogen bonding, which can influence interactions with biological targets. bohrium.com Studies on cyanopyridine derivatives have demonstrated that these compounds can exhibit significant antimicrobial activity against a range of bacteria. nih.gov The antimicrobial efficacy can be modulated by the nature of the substituents on the pyridine ring. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

A significant area of research for this compound derivatives is their potential as anticancer agents through the induction of apoptosis (programmed cell death). Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

The proposed mechanisms of apoptosis induction are multifaceted. Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. nih.gov This is often accompanied by the modulation of key regulatory proteins. For instance, some compounds have been found to downregulate the expression of survivin, an anti-apoptotic protein, thereby promoting cell death.

Furthermore, pyridine derivatives have been shown to induce apoptosis through mitochondria-mediated pathways. nih.gov This can involve the generation of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the activation of caspases, which are key executioners of apoptosis. nih.govsemanticscholar.org Some ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives have been shown to induce apoptosis by triggering DNA damage, which in turn activates the p53 tumor suppressor protein. rsc.org

Applications in Drug Discovery and Development

The versatility of this compound and its derivatives makes them valuable scaffolds in drug discovery and development. chemimpex.com They serve as starting points for the synthesis of novel compounds with a wide range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. chemimpex.comsolubilityofthings.com

The ability to readily modify the structure of these compounds allows for the optimization of their pharmacological properties through medicinal chemistry efforts. mdpi.comnih.gov The development of derivatives with enhanced efficacy and selectivity continues to be an active area of research.

Synthesis of Anti-inflammatory and Antimicrobial Agents

Derivatives of this compound have been explored for their potential as both anti-inflammatory and antimicrobial agents. The core structure is a valuable scaffold for creating compounds that can combat inflammation and microbial infections. nih.gov

Research into pyridone derivatives, which are structurally related to hydroxypyridines, has shown that these compounds can exhibit significant in vivo anti-inflammatory activity. nih.gov For instance, certain novel 2-pyridone derivatives were found to reduce ear edema and myeloperoxidase activity in mice, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme which is a key target for anti-inflammatory drugs. nih.gov The synthesis of various pyrimidine (B1678525) derivatives has also yielded compounds with demonstrated antimicrobial and anti-inflammatory properties. nih.gov While direct studies on this compound for these specific applications are not extensively detailed in the provided results, the broader class of hydroxypyridines and related heterocycles shows significant promise. For example, 4,6-Dibromo-3-hydroxypicolinonitrile (B2652844), a related compound, serves as a precursor for derivatives with antimicrobial activity against certain bacteria and fungi.

| Compound Class | Biological Activity | Target/Mechanism of Action |

| 2-Pyridone Derivatives | Anti-inflammatory | COX-2 Inhibition |

| Pyrimidine Derivatives | Antimicrobial, Anti-inflammatory | Varied |

| 4,6-Dibromo-3-hydroxypicolinonitrile Derivatives | Antimicrobial | Inhibition of bacterial and fungal growth |

Design of Prolyl Hydroxylase Inhibitors

A significant application of this compound derivatives is in the design of prolyl hydroxylase (PHD) inhibitors. nih.govgoogle.com PHDs are enzymes that regulate the stability of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the levels of HIF-α can be stabilized, leading to the stimulation of erythropoietin (EPO) production, which is crucial for the formation of red blood cells. nih.govfrontiersin.org This mechanism is particularly relevant for treating anemia, especially in patients with chronic kidney disease (CKD). nih.govnih.gov

HIF-prolyl hydroxylase inhibitors (HIF-PHIs) represent a novel class of oral medications for anemia. nih.govindianjnephrol.org Clinical trials have demonstrated that these agents are effective in correcting anemia, with a safety profile comparable to existing erythropoiesis-stimulating agents (ESAs). nih.govnih.gov The development of these inhibitors often involves creating substituted aryl or heteroaryl amide compounds that can effectively inhibit HIF-1α prolyl hydroxylase. google.com

| Inhibitor Class | Therapeutic Target | Desired Outcome |

| HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) | Prolyl Hydroxylase Domain (PHD) enzymes | Stabilization of HIF-α, increased erythropoietin (EPO) production |

Synthesis of Bioactive Compounds for Neurological Disorders

The 3-pyridyl ether scaffold, which can be derived from hydroxypyridines, is a key structural element in the development of novel compounds for neurological disorders. nih.gov Specifically, derivatives have been designed as partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions like depression. nih.gov

Systematic structure-activity relationship (SAR) studies have led to the discovery of new nicotinic ligands with improved chemical stability and bioactivity. nih.gov These compounds have shown promising pharmacological profiles and antidepressant-like efficacy in preclinical models. nih.gov The synthesis of such compounds often involves the coupling of a hydroxypyridine intermediate with various alcohols to form the corresponding ethers. nih.gov Furthermore, C3-oxygen-containing pyridines are of great interest to medicinal chemists due to their significant biological and pharmacological activities in the central nervous system. acs.org

| Compound Scaffold | Neurological Target | Therapeutic Application |

| 3-Pyridyl Ether Derivatives | α4β2-Nicotinic Acetylcholine Receptors (nAChRs) | Antidepressant |

Development of Anticancer Agents

The pyridine ring is a common feature in many anticancer agents, and derivatives of this compound are no exception. nih.gov These compounds serve as intermediates in the synthesis of more complex molecules with cytotoxic and antitumor properties. researchgate.net For instance, derivatives of 4,6-dibromo-3-hydroxypicolinonitrile have shown cytotoxic effects against various cancer cell lines.

The anticancer activity of these compounds can be attributed to several mechanisms, including the inhibition of tubulin polymerization, which disrupts the formation of the microtubule cytoskeleton essential for cell division. acs.org Pyridine-bridged analogues of combretastatin-A4, a potent antitubulin agent, have been synthesized from dibromopyridines. acs.org Additionally, imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated for their anticancer activity, with some showing significant effects on colon and melanoma cancer cells. researchgate.net The structure-activity relationships of pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been studied, revealing that specific substitutions on the pyridopyrimidine scaffold can lead to potent anticancer activity against various cancer types. nih.gov

| Compound/Derivative | Mechanism of Action | Cancer Cell Lines |

| 4,6-Dibromo-3-hydroxypicolinonitrile derivatives | Cytotoxicity | Various |

| Pyridine-bridged combretastatin-A4 analogues | Tubulin polymerization inhibition | Not specified |

| Imidazo[1,2-a]pyridine derivatives | Antitumor activity | Colon (COLO 205), Melanoma (SK-MEL-5) |

| Pyrido[2,3-d]pyrimidine derivatives | Tyrosine kinase inhibition | Prostate, Colon, Liver |

Role in Biochemical Processes as Coenzyme Analogs

The 3-hydroxypyridine (B118123) moiety is a core component of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which is a crucial coenzyme in a vast number of metabolic reactions, particularly in amino acid metabolism. acs.orgnih.gov The hydroxyl group at the C3 position is essential for the catalytic activity of PLP-dependent enzymes, as it participates in hydrogen bonding that is critical for the chemical transformations. acs.orgnih.gov

By synthesizing analogs of PLP, researchers can probe the mechanisms of these enzymes. For example, replacing the pyridine nitrogen of PLP with a carbon atom (1-deazaPLP) dramatically reduces the catalytic activity of aspartate aminotransferase, highlighting the importance of the nitrogen in the catalytic cycle. nih.gov Furthermore, the flavin-dependent enzyme iodotyrosine deiodinase, which is involved in thyroid hormone regulation, utilizes a mechanism where the 2'-hydroxy group of its substrate could act as a proton donor to create an electrophilic intermediate, a role that echoes the reactivity of hydroxypyridine systems. researchgate.net These studies underscore the fundamental role that the electronic and structural features of the hydroxypyridine ring play in enzyme catalysis.

| Coenzyme/Analog | Enzyme Studied | Biochemical Role |

| Pyridoxal 5'-phosphate (PLP) | Aspartate Aminotransferase | Transamination reactions |

| 1-DeazaPLP | Aspartate Aminotransferase | Mechanistic probe |

| Hydroxypyridine-like substrates | Iodotyrosine Deiodinase | Proton donation in catalysis |

2,6 Dibromo 3 Hydroxypyridine in Materials Science Research

Integration into Advanced Polymer Systems and Coatings

The incorporation of halogenated compounds into polymer backbones or as additives is a well-established strategy for enhancing material properties such as thermal stability and flame retardancy. Brominated compounds, in particular, have been extensively investigated for these purposes. Furthermore, pyridine (B92270) derivatives have been identified as key components in the development of functional coatings, especially for marine applications.

Coordination Chemistry and Ligand Design

The pyridine ring is a fundamental structural motif in coordination chemistry, with the nitrogen atom's lone pair of electrons readily coordinating to a wide range of transition metals. tandfonline.comnih.gov The properties of the resulting metal complexes can be systematically modified by altering the substituents on the pyridine ring. nih.gov 2,6-Dibromo-3-hydroxypyridine is a bifunctional ligand, capable of forming both metal-ligand bonds and hydrogen bonds, making it an object of considerable interest for designing sophisticated coordination compounds. chem-soc.si

Transition metal complexes are pivotal in catalysis, facilitating a vast array of chemical transformations. rsc.orgresearchgate.netrsc.org Schiff bases, often derived from hydroxypyridines, are an important class of ligands in coordination chemistry, and their metal complexes have demonstrated catalytic activity in reactions like hydrogenation and oxidation. researchgate.netjocpr.com The activity of these catalysts can be enhanced through complexation. researchgate.net Terpyridine-metal complexes, for instance, have been used in challenging reactions such as C-C bond formation. nih.gov The this compound ligand, by binding to metal centers like palladium, copper, or rhodium, can form complexes with potential catalytic applications. nih.govnih.gov The electronic properties conferred by the bromo- and hydroxyl-substituents can modulate the reactivity of the metal center.

In the realm of optoelectronics, metal-organic complexes are actively researched for their unique optical and electronic properties, which arise from the interplay between the metal and the organic ligand. rsc.org These materials are used to fabricate devices such as light-emitting diodes (OLEDs) and sensors. rsc.org The properties of these complexes can be tuned by modifying the ligand structure. researchgate.net For example, introducing halogen atoms into ligands can be used to tune their activity and can increase photosensitization in photodynamic therapies due to the heavy atom effect. rsc.org The appealing optoelectronic properties of complexes with heavy d6 transition metal ions like Ru(II), Os(II), and Ir(III) are often based on metal-to-ligand charge-transfer (MLCT) states. acs.org Therefore, complexes of this compound are promising candidates for the development of new optoelectronic materials.

The electronic properties of a metal complex, which dictate its reactivity and physical characteristics, can be finely tuned by the strategic selection of substituents on its ligands. nih.govacs.org The this compound scaffold contains both electron-withdrawing groups (bromo) and an electron-donating group (hydroxyl), which exert opposing electronic effects.

The bromine atoms are electron-withdrawing species (EWS) that decrease the basicity of the pyridine nitrogen through a negative inductive effect. tandfonline.comresearchgate.net This effect is most pronounced when the substituent is at the ortho position. tandfonline.com In contrast, the hydroxyl group is an electron-donating species (EDS) that can donate electron density to the pyridine ring through resonance. tandfonline.com This dual functionality allows for precise control over the ligand field strength. acs.org For instance, in zinc-pyridine complexes, electron-attracting substituents were found to strongly influence π-bonding, making a significant contribution to the total metal-ligand bond strength. cdnsciencepub.com Similarly, studies on cerium(IV) complexes showed that their redox potential could be systematically varied by using ligands with electron-donating versus electron-withdrawing substituents. nih.gov The presence of both bromo and hydroxyl groups on the same pyridine ring therefore provides a mechanism for fine-tuning the electronic environment of a coordinated metal ion, influencing properties such as redox potentials, magnetic moments, and catalytic activity. acs.orgcdnsciencepub.com

| Substituent Type | Example Group | Electronic Effect | Impact on Pyridine Nitrogen | Consequence for Metal Complex | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing | Bromo (-Br) | Inductive (-I) > Resonance (+R) | Decreases basicity and σ-donating ability | Modulates ligand field strength; alters redox potential; can stabilize lower oxidation states. | tandfonline.comcdnsciencepub.com |

| Electron-Donating | Hydroxyl (-OH) | Resonance (+R) > Inductive (-I) | Increases electron density and basicity | Modulates ligand field strength; can stabilize higher oxidation states; enables hydrogen bonding. | tandfonline.comchem-soc.si |

The 3-hydroxyl group in this compound plays a crucial role beyond simply tuning electronic properties; it can actively participate in regulating the coordination sphere through hydrogen bonding. In metal complexes of 3-hydroxypyridine (B118123), the hydroxyl group is capable of forming intramolecular hydrogen bonds with adjacent ligands. chem-soc.si For example, in copper(II) carboxylate complexes with 3-hydroxypyridine, the hydroxy O atoms were found to form intermolecular hydrogen bonds that link the complex molecules into chains, creating extended supramolecular structures. chem-soc.si

Precursors for Specialty Materials with Enhanced Properties

Dihalogenated pyridines are highly valuable precursors in organic synthesis, particularly for constructing more complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netacs.orgmdpi.com this compound, with its two reactive bromine atoms at the 2- and 6-positions, is an ideal building block for the synthesis of specialty materials.

Selective Suzuki coupling reactions have been performed on O-substituted 2,6-dihalogenated-3-hydroxypyridines to yield mono-arylated and teraryl derivatives. researchgate.net The differential reactivity of the halogen atoms often allows for sequential, site-selective functionalization. This provides a pathway to a vast library of functionalized arylpyridines. researchgate.net These resulting poly-substituted pyridine derivatives are themselves an important family of compounds with applications as metal-coordination complexes and as materials for molecular electronic devices. researchgate.net The ability to use this compound as a scaffold to build larger, conjugated systems with tailored functionalities underscores its importance as a precursor for advanced materials with enhanced optical, electronic, or catalytic properties.

Applications in Molecular Electronic Devices

Molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. durham.ac.uk Pyridine-based systems are attractive for these applications due to their defined structures and tunable electronic properties. researchgate.net Materials built from arylated pyridines, which can be synthesized from precursors like this compound, are considered important for creating molecular electronic device materials. researchgate.net

The properties of the constituent molecules are critical for device performance. Halogenated organic molecules, for instance, have been shown to be useful in developing materials for opto-electronic technologies. researchgate.net The presence of halogen atoms like chlorine, bromine, and iodine can influence crystal packing, steering the molecules into noncentrosymmetric arrangements that are crucial for materials with nonlinear optical (NLO) properties. researchgate.net Furthermore, the electronic properties of metal complexes used in devices can be tuned by ligand modification, affecting performance. sioc-journal.cn The ability to synthesize complex, functional molecules from this compound, combined with the inherent properties conferred by its halogen and hydroxyl groups, makes it a relevant starting material for the design of molecular wires, switches, and other components for next-generation electronic devices.

Environmental Fate and Degradation Studies of Hydroxypyridine Compounds

Microbial Biodegradation Pathways

The breakdown of hydroxypyridine derivatives by microorganisms is a key process in their environmental degradation. While specific studies on 2,6-Dibromo-3-hydroxypyridine are limited, research on related hydroxypyridine compounds provides a foundational understanding of the microbial processes likely involved.

Several bacterial strains and consortia capable of degrading hydroxypyridine compounds have been identified from various environments. For instance, a bacterium identified as Agrobacterium sp. strain DW-1, isolated from petroleum-contaminated soil, has demonstrated the ability to degrade 3-hydroxypyridine (B118123). nih.gov This strain can utilize 3-hydroxypyridine as a sole source of carbon and nitrogen. nih.gov Under optimal conditions of 30 °C and a pH of 8.0, strain DW-1 was able to completely degrade up to 1500 mg/L of 3-hydroxypyridine within 66 hours. nih.gov

Historically, other genera such as Achromobacter and Nocardia have also been reported to degrade 3-hydroxypyridine. nih.gov The degradation of pyridine (B92270) and its derivatives, including hydroxypyridines, has been observed in soil microorganisms since the early 20th century. ias.ac.in More recent studies have identified Arthrobacter crystallopoietes and Rhodococcus opacus as pyridine-degrading microorganisms isolated from soil. researchgate.net Specifically, Arthrobacter crystallopoietes was found to produce 3-hydroxypyridine as an intermediate during the degradation of pyridine. researchgate.net

The degradation of halogenated aromatic compounds, a class to which this compound belongs, has been studied in various microorganisms. nih.gov For example, the degradation of the pesticide chlorpyrifos (B1668852) leads to the formation of 3,5,6-trichloro-2-pyridinol (B117793), a halogenated hydroxypyridine. nih.govtuiasi.ro Fungal consortia have been shown to effectively degrade both chlorpyrifos and its metabolite, 3,5,6-trichloro-2-pyridinol. tuiasi.ro Similarly, a microbial consortium from dryland soil demonstrated the ability to metabolize 3,5,6-trichloro-2-pyridinol under anaerobic conditions, with Ochrobactrum and Delftia being the dominant genera. researchgate.net

Table 1: Examples of Bacterial Strains Involved in Hydroxypyridine Degradation

| Bacterial Strain/Consortium | Degraded Compound(s) | Environment of Isolation | Key Findings | Reference |

|---|---|---|---|---|

| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | Petroleum-contaminated soil | Can utilize 3-hydroxypyridine as a sole carbon and nitrogen source; degrades up to 1500 mg/L. | nih.gov |

| Arthrobacter crystallopoietes | Pyridine | Soil | Forms 3-hydroxypyridine as an intermediate. | researchgate.net |

| Rhodococcus opacus | Pyridine | Soil | Degrades pyridine, forming 2-hydroxy- and 2,6-dihydroxypyridines. | researchgate.net |

| Fungal Consortium | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol | Not specified | Efficiently degraded both compounds within 12 hours in liquid medium. | tuiasi.ro |

| Dryland Soil Consortium | 3,5,6-trichloro-2-pyridinol | Dryland soil | Metabolized the compound under anaerobic conditions. | researchgate.net |

| Pseudomonas putida UV4 | Chloro- and bromo-substituted pyridines | Soil | Converted substituted pyridines to the corresponding 3-hydroxypyridines. | researchgate.net |

The microbial degradation of hydroxypyridines is facilitated by a series of enzymatic reactions. The initial step often involves hydroxylation of the pyridine ring, catalyzed by monooxygenases or dioxygenases. ias.ac.innih.gov For 3-hydroxypyridine degradation by Agrobacterium sp. strain DW-1, the first reaction is an α-hydroxylation, producing 2,5-dihydroxypyridine. nih.gov This is followed by ring cleavage catalyzed by a Fe²⁺-dependent dioxygenase. nih.gov

In the case of halogenated phenols and nitrophenols, flavin-dependent monooxygenases can perform oxidative dehalogenation, which involves hydroxylation coupled with the elimination of the halide. semanticscholar.orgrsc.org This type of enzymatic action is crucial for detoxifying halogenated aromatic compounds. semanticscholar.org For instance, the HadA monooxygenase can catalyze the hydroxylation and subsequent elimination of a para-substituent on phenolic compounds. rsc.org

The degradation pathways for different hydroxypyridines often converge to common intermediates. For example, in many Gram-negative bacteria, compounds like 2-hydroxypyridine (B17775) are converted to 2,5-dihydroxypyridine, which then enters the maleamate (B1239421) pathway leading to fumaric acid. researchgate.net In Gram-positive bacteria, a common intermediate is 2,3,6-trihydroxypyridine (B1195510) (2,3,6-THP), which is then cleaved to form α-ketoglutarate. researchgate.net

The degradation of 2-hydroxypyridine by Rhodococcus rhodochrous PY11 involves a multicomponent dioxygenase (HpoBCDF) for the initial biodegradation step. vu.lt In contrast, Burkholderia sp. MAK1 utilizes a 2-hydroxypyridine 5-monooxygenase encoded by the hpdABCDE gene cluster to convert 2-hydroxypyridine to 2,5-dihydroxypyridine, which is then cleaved by a dioxygenase. vu.lt

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. In the degradation of 3-hydroxypyridine by Agrobacterium sp. strain DW-1, the major metabolite identified was 2,5-dihydroxypyridine. nih.gov Subsequent metabolites include N-formylmaleamic acid, maleamic acid, maleic acid, and fumaric acid. nih.gov

During the degradation of pyridine by Arthrobacter crystallopoietes, intermediates such as 3-hydroxypyridine, 2,3-dihydroxypyridine, and 2,6-dihydroxypyridine (B1200036) have been detected. researchgate.net The degradation of chlorpyrifos consistently yields 3,5,6-trichloro-2-pyridinol (TCP) as a major and more persistent metabolite. tuiasi.rombl.or.kr Further degradation of TCP by a microbial consortium under anaerobic conditions was found to proceed through both reductive and hydrolytic dechlorination, leading to the release of chloride ions. researchgate.net

Table 2: Intermediate Metabolites in the Degradation of Hydroxypyridine Compounds

| Original Compound | Degrading Organism/System | Intermediate Metabolites | Final Products | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridine | Agrobacterium sp. DW-1 | 2,5-Dihydroxypyridine, N-formylmaleamic acid, Maleamic acid | Maleic acid, Fumaric acid | nih.gov |

| Pyridine | Arthrobacter crystallopoietes | 3-Hydroxypyridine, 2,3-Dihydroxypyridine, 2,6-Dihydroxypyridine | Ring cleavage products | researchgate.net |

| 2-Hydroxypyridine | Rhodococcus rhodochrous PY11 | 2,3,6-Trihydroxypyridine | Ammonium (B1175870) ion, α-Ketoglutarate | vu.lt |

| 2-Hydroxypyridine | Burkholderia sp. MAK1 | 2,5-Dihydroxypyridine | Ring cleavage products | vu.lt |

| Chlorpyrifos | Fungal Consortium | 3,5,6-Trichloro-2-pyridinol | Further degraded products | tuiasi.ro |

| 3,5,6-Trichloro-2-pyridinol | Dryland Soil Consortium (anaerobic) | Dechlorinated intermediates | CO₂, Chloride ions | researchgate.net |

Bioremediation Potential in Contaminated Environments

The ability of microorganisms to degrade hydroxypyridine compounds highlights their potential for bioremediation of contaminated sites. Strains like Agrobacterium sp. DW-1, with their high degradation capacity for 3-hydroxypyridine, are considered promising for treating industrial wastewater and contaminated soil. nih.gov The process of bioaugmentation, where such potent strains are introduced into a contaminated environment, can enhance the degradation capacity of that environment. nih.gov

The use of microbial consortia is often more effective than single strains for bioremediation. mbl.or.kr For example, a fungal consortium demonstrated rapid degradation of chlorpyrifos and its toxic metabolite, 3,5,6-trichloro-2-pyridinol, indicating its potential for cleaning up pesticide-contaminated soil. tuiasi.ro Similarly, the bacterial consortium from dryland soil that degrades 3,5,6-trichloro-2-pyridinol under anaerobic conditions suggests that bioremediation is feasible even in environments with limited oxygen. researchgate.net Enzymes capable of detoxifying halogenated phenols, such as the HadA monooxygenase, are valuable for bioremediation as they can catalyze the rate-limiting dehalogenation step. semanticscholar.orgrsc.org

Abiotic Transformation Processes (e.g., Photochemical Degradation)

In addition to microbial activity, abiotic processes can contribute to the transformation of hydroxypyridine compounds in the environment. Photochemical degradation, or photolysis, is a significant abiotic pathway for many organic pollutants, including pesticides and their derivatives. scispace.com

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical alteration. scispace.comuc.pt For pyridine-containing compounds, this can involve reactions like ring cleavage or rearrangement. The photodegradation of pyridine N-oxides, for instance, can be induced by UV light (e.g., 254 nm) to produce 3-hydroxypyridines through an intramolecular oxygen atom migration. nih.govacs.org This process involves the formation of reactive intermediates like oxaziridines and strained epoxides. nih.govacs.org

常见问题

What are the optimal synthetic routes for 2,6-Dibromo-3-hydroxypyridine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is typically synthesized via bromination of 3-hydroxypyridine derivatives. A common approach involves electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like acetic acid or DMF. For example, bromination at the 2- and 6-positions can be achieved by controlling stoichiometry and temperature (70–90°C) to favor dibromination . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalyst loadings (e.g., FeBr₃) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product (>98%) .

What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : and NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and hydroxyl group presence. The absence of aromatic protons in the 2- and 6-positions and a downfield shift for the hydroxyl proton (~12 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (m/z ≈ 252.89 for [M+H]⁺) and isotopic patterns consistent with bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve residual starting materials .

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine to resolve disorder or thermal motion artifacts . Pre-crystallization steps may involve solvent screening (e.g., DMSO/water) to obtain diffraction-quality crystals. Mercury software can visualize packing motifs and hydrogen-bonding networks, critical for understanding stability and reactivity .

What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic substitution sites, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Software like Gaussian or ORCA facilitates these analyses. Molecular docking studies (AutoDock Vina) may predict bioactivity by simulating interactions with enzymatic targets, though experimental validation is essential .

How can researchers address contradictions in reported bioactivity data for halogenated pyridine derivatives?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., NIH/3T3 cells for cytotoxicity).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2,6-Dibromo-5-methoxypyridin-3-amine) to isolate substituent effects .

What strategies enable selective functionalization of this compound for derivative synthesis?

Advanced Research Question

The hydroxyl and bromine groups offer orthogonal reactivity:

- Nucleophilic Aromatic Substitution : Replace bromine with amines or alkoxides under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions during bromine substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups at the 2- or 6-position .

How does pH influence the stability of this compound in aqueous solutions?

Basic Research Question

The compound exhibits pH-dependent degradation. Under acidic conditions (pH < 3), the hydroxyl group may protonate, increasing solubility but risking debromination. In basic media (pH > 10), deprotonation can lead to oxidation or dimerization. Stability studies (HPLC monitoring over 24–72 hours) recommend neutral buffers (pH 6–8) for storage .

What intermolecular interactions dominate the solid-state packing of this compound?

Advanced Research Question

SCXRD reveals Br···Br halogen bonding (3.4–3.6 Å) and O-H···N hydrogen bonds (2.7–2.9 Å) as key packing drivers. Mercury’s void analysis can quantify crystal density and solvent-accessible volumes, aiding in polymorphism studies .

How can researchers validate the purity of this compound for pharmacological assays?

Basic Research Question

Combine orthogonal methods:

- Elemental Analysis : Confirm %C, %H, %N within 0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition above 200°C .

- NMR Purity : Integrate proton signals to estimate impurities (<2%) .

What are the challenges in comparing this compound with fluorinated or methoxylated analogs?

Advanced Research Question

Electron-withdrawing bromine vs. electron-donating methoxy groups alter electronic profiles and reactivity. For example, fluorinated analogs (e.g., 2,6-Difluoro-3-cyanopyridine) exhibit stronger hydrogen-bonding potential but lower steric bulk. Computational pairwise similarity indices (Mercury) and experimental SAR studies are needed to rationalize divergent bioactivities .

Retrosynthesis Analysis